Sirt1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

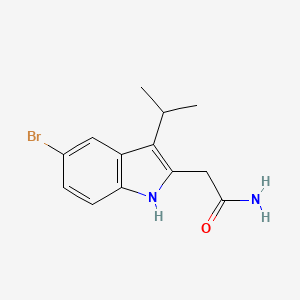

Molecular Formula |

C13H15BrN2O |

|---|---|

Molecular Weight |

295.17 g/mol |

IUPAC Name |

2-(5-bromo-3-propan-2-yl-1H-indol-2-yl)acetamide |

InChI |

InChI=1S/C13H15BrN2O/c1-7(2)13-9-5-8(14)3-4-10(9)16-11(13)6-12(15)17/h3-5,7,16H,6H2,1-2H3,(H2,15,17) |

InChI Key |

VBWIUUXBNGYYGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(NC2=C1C=C(C=C2)Br)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of the SIRT1 Inhibitor EX-527 (Selisistat)

An in-depth search for a compound specifically named "Sirt1-IN-3" has not yielded any publicly available information regarding its mechanism of action, biochemical data, or experimental protocols. This suggests that "this compound" may be an internal compound designation not yet disclosed in scientific literature, a novel and very recently developed molecule, or potentially an incorrect name.

Given the absence of specific data for "this compound," this technical guide will focus on a well-characterized and widely studied selective SIRT1 inhibitor, EX-527 (also known as Selisistat) , to fulfill the core requirements of your request. The information presented here is based on published scientific literature and will serve as a comprehensive example of the mechanistic analysis of a SIRT1 inhibitor.

This guide provides a detailed overview of the biochemical and cellular mechanism of action of EX-527, a potent and selective inhibitor of Sirtuin 1 (SIRT1). The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including gene regulation, DNA repair, metabolism, and stress response by removing acetyl groups from histone and non-histone protein targets.[1][2]

EX-527 exerts its inhibitory effect on SIRT1 through a non-competitive mechanism with respect to the acetylated substrate and a competitive mechanism with respect to the NAD⁺ cofactor . It binds to a site on the SIRT1 enzyme that is distinct from the acetylated substrate-binding pocket but overlaps with the NAD⁺ binding site. This binding prevents the productive binding of NAD⁺, which is essential for the deacetylase activity of SIRT1, thereby inhibiting its function.

Quantitative Data for EX-527

The following table summarizes key quantitative data for EX-527 from various studies.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC₅₀ (SIRT1) | 38 - 98 nM | in vitro enzymatic assay | [3] |

| IC₅₀ (SIRT2) | ~20 µM | in vitro enzymatic assay | [3] |

| IC₅₀ (SIRT3) | ~50 µM | in vitro enzymatic assay | [3] |

| Selectivity | >200-fold for SIRT1 over SIRT2 | in vitro enzymatic assays | [3] |

| Selectivity | ~500-fold for SIRT1 over SIRT3 | in vitro enzymatic assays | [3] |

Signaling Pathways Modulated by EX-527

Inhibition of SIRT1 by EX-527 leads to the hyperacetylation of SIRT1's downstream targets, thereby modulating their activity and influencing various signaling pathways. A key pathway affected is the p53-mediated apoptosis pathway.

Caption: EX-527 inhibits SIRT1, leading to increased p53 acetylation and subsequent apoptosis or cell cycle arrest.

Experimental Protocols

This protocol describes a common method to determine the IC₅₀ value of an inhibitor against SIRT1.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of EX-527 on SIRT1 deacetylase activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

-

NAD⁺

-

EX-527

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)

-

Microplate reader (fluorescence)

Procedure:

-

Prepare a serial dilution of EX-527 in assay buffer.

-

In a 96-well plate, add the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and the different concentrations of EX-527.

-

Initiate the reaction by adding NAD⁺.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and initiate fluorescence development by adding the developer solution.

-

Incubate at room temperature for a short period.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 360/460 nm).

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for determining the in vitro IC₅₀ of a SIRT1 inhibitor.

This protocol assesses the effect of EX-527 on the acetylation status of a known SIRT1 substrate, p53, in a cellular context.

Objective: To determine if EX-527 treatment increases the acetylation of p53 in cells.

Materials:

-

Cell line (e.g., a cancer cell line with wild-type p53)

-

Cell culture medium and supplements

-

EX-527

-

DNA damaging agent (e.g., etoposide, to induce p53 expression)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-acetyl-p53, anti-total-p53, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to a suitable confluency.

-

Treat cells with a DNA damaging agent to induce p53 expression, with or without various concentrations of EX-527, for a specified time.

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading.

Conclusion

EX-527 is a potent and selective inhibitor of SIRT1 that functions by competing with the NAD⁺ cofactor. Its mechanism of action has been well-characterized through biochemical and cellular assays, demonstrating its utility as a chemical probe to study the biological roles of SIRT1 and as a potential therapeutic agent in diseases where SIRT1 inhibition is beneficial. The experimental protocols and pathway diagrams provided in this guide offer a framework for the investigation of other SIRT1 modulators.

References

An In-depth Technical Guide to Sirt1-IN-3: Differentiating the Inhibitor and the Activator

For Researchers, Scientists, and Drug Development Professionals

The designation "Sirt1-IN-3" is associated with two distinct research compounds with opposing effects on Sirtuin 1 (SIRT1), a crucial NAD-dependent deacetylase. This technical guide provides a comprehensive overview of both the SIRT1 inhibitor, 2-anilinobenzamide, and the SIRT1 activator, CAY10591, to clarify their respective chemical structures, properties, and biological activities. This document is intended to serve as a detailed resource for researchers in the fields of drug discovery, molecular biology, and metabolic research.

Section 1: this compound as a SIRT1 Inhibitor (2-anilinobenzamide)

This section details the chemical and biological properties of the SIRT1 inhibitor commonly referred to as this compound.

Chemical Structure and Properties

The SIRT1 inhibitor, 2-anilinobenzamide, is a small molecule with the following chemical characteristics:

| Property | Value |

| IUPAC Name | 2-anilinobenzamide |

| CAS Number | 1211-19-4 |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N |

| Appearance | Solid |

Biological Activity and Mechanism of Action

This compound (2-anilinobenzamide) is an inhibitor of the NAD-dependent deacetylase SIRT1. Its primary mechanism of action is the direct inhibition of SIRT1's catalytic activity, leading to an increase in the acetylation of SIRT1's substrates. One of the key downstream effects of SIRT1 inhibition is the hyperacetylation of the tumor suppressor protein p53.

The inhibitory activity of 2-anilinobenzamide against sirtuins has been quantified with the following IC₅₀ values:

| Sirtuin Target | IC₅₀ Value |

| SIRT1 | 17 µM |

| SIRT2 | 74 µM |

| SIRT3 | 235 µM |

These values indicate a moderate selectivity for SIRT1 over SIRT2 and SIRT3.

Signaling Pathway

The inhibition of SIRT1 by 2-anilinobenzamide primarily impacts cellular pathways regulated by SIRT1's deacetylation activity, most notably the p53 signaling pathway, which is crucial for cell cycle arrest and apoptosis in response to DNA damage.

Experimental Protocols

This protocol is designed to assess the effect of the SIRT1 inhibitor on the acetylation status of p53 in a cellular context.

Materials:

-

HCT116 cells

-

This compound (2-anilinobenzamide)

-

Cell lysis buffer

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Plate HCT116 cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10, 30, 100 µM) or vehicle control (DMSO) for a specified time (e.g., 8 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated p53 (Lys382) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total p53 as a loading control.

-

Quantify the band intensities and normalize the acetylated p53 signal to the total p53 signal.

-

Section 2: this compound as a SIRT1 Activator (CAY10591)

This section provides detailed information on the SIRT1 activator, CAY10591, which has also been associated with the "this compound" designation in some contexts.

Chemical Structure and Properties

CAY10591 is a structurally distinct small molecule that functions as a potent activator of SIRT1.

| Property | Value |

| IUPAC Name | 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |

| CAS Number | 839699-72-8 |

| Molecular Formula | C₂₀H₂₅N₅O₂ |

| Molecular Weight | 367.44 g/mol |

| SMILES | COCCCN1C2=NC3=CC=CC=C3N=C2C(=C1N)C(=O)NC4CCCC4 |

| Appearance | Crystalline solid |

Biological Activity and Mechanism of Action

CAY10591 is a potent allosteric activator of SIRT1. It has been shown to increase the enzymatic activity of SIRT1 by 233% in a fluorescence-based assay.[1] This activation leads to the deacetylation of SIRT1's substrates, thereby modulating various cellular processes. One of the notable biological effects of CAY10591 is the suppression of Tumor Necrosis Factor-alpha (TNF-α) production.[1] It has also been observed to have a significant effect on fat mobilization in adipocytes, suggesting its potential in metabolic research.[1]

Signaling Pathway

The activation of SIRT1 by CAY10591 can influence multiple signaling pathways, including those involved in inflammation and metabolism. A key pathway affected is the NF-κB signaling cascade, where SIRT1-mediated deacetylation of the p65 subunit of NF-κB leads to the suppression of pro-inflammatory gene expression, such as TNF-α.

Experimental Protocols

This protocol describes a general method to measure the activation of SIRT1 by CAY10591 using a commercially available fluorescence-based assay kit.

Materials:

-

Recombinant human SIRT1 enzyme

-

CAY10591

-

Fluor de Lys-SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

Developer solution

-

Assay buffer

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of SIRT1 enzyme, CAY10591 at various concentrations, Fluor de Lys-SIRT1 substrate, and NAD+ in assay buffer.

-

Reaction Setup:

-

In a 96-well black microplate, add the assay buffer.

-

Add the SIRT1 enzyme to each well.

-

Add CAY10591 at different concentrations to the respective wells. Include a vehicle control (DMSO).

-

Initiate the reaction by adding a mixture of the Fluor de Lys-SIRT1 substrate and NAD+.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Development: Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal. Incubate for an additional period (e.g., 30 minutes) at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of SIRT1 activation for each concentration of CAY10591 relative to the vehicle control.

This protocol details a method to evaluate the inhibitory effect of CAY10591 on TNF-α production in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.

Materials:

-

THP-1 cells

-

CAY10591

-

Lipopolysaccharide (LPS)

-

RPMI-1640 medium supplemented with FBS and antibiotics

-

96-well cell culture plate

-

ELISA kit for human TNF-α

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Cell Plating: Seed the THP-1 cells into a 96-well plate at a density of approximately 5 x 10⁵ cells/mL.

-

Compound Treatment: Treat the cells with various concentrations of CAY10591 (e.g., 10, 20, 60 µM) or vehicle control (DMSO) for 1 hour.[1]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubation: Incubate the plate for a specified period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the concentration of CAY10591 to determine the dose-dependent suppression of TNF-α production.

Conclusion

It is imperative for researchers to distinguish between the two compounds that have been associated with the "this compound" identifier. 2-anilinobenzamide (CAS 1211-19-4) is a SIRT1 inhibitor that promotes the acetylation of SIRT1 substrates like p53. In contrast, CAY10591 (CAS 839699-72-8) is a potent SIRT1 activator that enhances its deacetylase activity, leading to effects such as the suppression of TNF-α. Accurate identification and understanding of the specific compound being used are critical for the correct design, execution, and interpretation of experimental results. This guide provides the necessary detailed information to facilitate this distinction and to support further research into the modulation of SIRT1 activity.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Sirt1-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Sirt1-IN-3, a potent and selective inhibitor of Sirtuin 1 (SIRT1). This document details the experimental protocols for its synthesis and biological characterization and presents quantitative data in a structured format for ease of comparison.

Introduction to SIRT1 and its Inhibition

Sirtuin 1 (SIRT1) is a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including gene silencing, cell cycle regulation, apoptosis, and metabolism. Its activity is dependent on nicotinamide adenine dinucleotide (NAD+). Given its significant role in pathophysiology, particularly in cancer, the development of SIRT1 inhibitors has become an area of intense research. This compound has emerged from these efforts as a notable inhibitory molecule.

Discovery of this compound

This compound, also identified as compound 3j, was developed as part of a series of achiral indole analogs of the known SIRT1 inhibitor EX-527. The design strategy aimed to stabilize the bioactive conformation of the inhibitor. Structure-activity relationship (SAR) studies within this series highlighted the importance of the substituent at the third position of the indole ring for both potency and selectivity.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a representative synthetic protocol based on standard organic chemistry principles.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(6-bromo-1H-indol-3-yl)acetic acid

-

To a solution of 6-bromoindole in a suitable solvent such as diethyl ether, oxalyl chloride is added dropwise at 0°C.

-

The reaction is stirred for a specified time, followed by quenching and extraction to yield the intermediate, which is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

-

The resulting alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as Jones reagent.

Step 2: Amide coupling to form this compound

-

The 2-(6-bromo-1H-indol-3-yl)acetic acid is dissolved in a solvent like dichloromethane (DCM).

-

A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an amine, piperidine, are added.

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The final product, this compound, is purified using column chromatography.

Biological Activity and Data Presentation

This compound has been evaluated for its inhibitory activity against SIRT1 and SIRT2, and for its cytotoxic effects on a panel of human cancer and normal cell lines. The quantitative data from these evaluations are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | IC50 (μM) |

| SIRT1 | 4.2 |

| SIRT2 | 38 |

Table 2: Cytotoxicity of this compound against Human Cell Lines

| Cell Line | Cell Type | IC50 (μM) |

| K562 | Chronic Myelogenous Leukemia | 47 |

| HCT-116 | Colorectal Carcinoma | 41 |

| H460 | Non-small Cell Lung Cancer | 66 |

| HepG2 | Hepatocellular Carcinoma | 93 |

| A549 | Non-small Cell Lung Cancer | 52 |

| MCF-7 | Breast Adenocarcinoma | 64 |

| 293T | Embryonic Kidney (Normal) | 49 |

| HUVEC | Umbilical Vein Endothelial (Normal) | 45 |

Experimental Protocols for Biological Evaluation

Detailed methodologies for the key biological assays are provided below.

Experimental Protocol: In Vitro SIRT1/SIRT2 Inhibition Assay (Fluor de Lys)

This assay is a two-step fluorometric procedure to measure the deacetylase activity of SIRT1 and SIRT2.

-

Enzyme Reaction: Recombinant human SIRT1 or SIRT2 enzyme is incubated with the Fluor de Lys-SIRT1 substrate and NAD+ in a reaction buffer. The test compound, this compound, is added at various concentrations. The reaction is typically carried out at 37°C for a defined period, for example, 1 hour.

-

Development: A developer solution containing a protease is added to the reaction mixture. If the substrate has been deacetylated by the sirtuin enzyme, the developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for the AMC fluorophore). The IC50 values are calculated from the dose-response curves.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Human cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration, typically 48 to 72 hours.

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 values are determined from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the SIRT1 signaling pathway and the experimental workflow for evaluating this compound.

EX-527 (Selisistat): A Technical Guide to a Selective SIRT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent class III histone deacetylase that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, differentiation, and aging.[1] It exerts its effects by deacetylating numerous protein substrates, such as histones, transcription factors like p53 and NF-κB, and metabolic enzymes.[1][2] Given its central role in cellular physiology, SIRT1 has emerged as a significant therapeutic target for various diseases. EX-527, also known as Selisistat, is a potent and highly selective small-molecule inhibitor of SIRT1.[3] This technical guide provides a comprehensive overview of EX-527, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Biochemical and Pharmacological Profile of EX-527

EX-527 is a cell-permeable compound that acts as a specific inhibitor of SIRT1's catalytic activity.[4] Its selectivity and potency make it an invaluable tool for elucidating the physiological roles of SIRT1.

Quantitative Data Summary

The inhibitory activity and selectivity of EX-527 have been characterized in numerous studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of EX-527 against Sirtuins

| Sirtuin Isoform | IC50 | Assay Conditions | Reference |

| SIRT1 | 38 nM | Cell-free assay | [5] |

| 98 nM | Recombinant human SIRT1 | [3] | |

| 123 nM | --- | [6] | |

| SIRT2 | 19.6 µM | Cell-free assay | [5] |

| >20 µM | Recombinant human SIRT2 | [3] | |

| SIRT3 | 48.7 µM | Cell-free assay | [5] |

| >49 µM | Recombinant human SIRT3 | [3] |

Table 2: Binding Affinity of EX-527 (as EX-243, the active (S)-isomer) to Sirtuins

| Sirtuin Isoform | Ligand Conditions | Dissociation Constant (Kd) | Reference |

| Sir2Tm (S. maritima) | + 5 mM NAD+ | 6.0 ± 0.4 µM | [7] |

| + 5 mM NAD+ & 1 mM peptide | 4.9 ± 0.5 µM | [7] | |

| SIRT3 | + 5 mM NAD+ | 16.5 ± 2.9 µM | [7] |

| + 5 mM NAD+ & 1 mM peptide | 10.0 ± 1.4 µM | [7] |

Mechanism of Action

EX-527 acts as an uncompetitive inhibitor with respect to NAD+ and a non-competitive inhibitor with respect to the acetylated substrate.[3] This means that EX-527 binds to the SIRT1-NAD+ complex, preventing the release of the deacetylated product and 2'-O-acetyl-ADP-ribose.[3]

Figure 1. Mechanism of SIRT1 inhibition by EX-527.

Signaling Pathways Modulated by SIRT1 and EX-527

SIRT1 is a key regulator of several signaling pathways, most notably those involving the tumor suppressor p53 and the transcription factor NF-κB.

SIRT1-p53 Signaling Pathway

SIRT1 deacetylates p53 at lysine 382, which attenuates p53-dependent transcriptional activation and subsequent apoptosis and cell cycle arrest.[1][8] Inhibition of SIRT1 by EX-527 leads to an increase in acetylated p53, thereby promoting p53's tumor-suppressive functions.[8]

Figure 2. SIRT1-p53 signaling pathway and the effect of EX-527.

SIRT1-NF-κB Signaling Pathway

SIRT1 can also deacetylate the RelA/p65 subunit of NF-κB at lysine 310, which inhibits NF-κB's transcriptional activity and its pro-inflammatory and anti-apoptotic functions.[2][9] By inhibiting SIRT1, EX-527 can lead to increased acetylation of p65, thereby modulating NF-κB-dependent gene expression.[10]

Figure 3. SIRT1-NF-κB signaling and the effect of EX-527.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of EX-527's effects. Below are protocols for key experiments.

In Vitro SIRT1 Deacetylase Activity Assay

This assay measures the ability of EX-527 to inhibit the enzymatic activity of recombinant SIRT1.

-

Reagents and Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic peptide substrate (e.g., from p53 sequence, acetylated on lysine 382)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and nicotinamidase)

-

EX-527 stock solution (in DMSO)

-

96-well black microplate

-

Fluorometer

-

-

Procedure:

-

Prepare serial dilutions of EX-527 in assay buffer.

-

In a 96-well plate, add recombinant SIRT1 enzyme to each well.

-

Add the diluted EX-527 or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of EX-527 and determine the IC50 value.

-

Cellular Assay for p53 Acetylation by Western Blot

This protocol details the assessment of p53 acetylation in cells treated with EX-527.

-

Cell Culture and Treatment:

-

Culture cells (e.g., MCF-7, NCI-H460) in appropriate media and conditions.

-

Treat cells with a DNA damaging agent (e.g., etoposide) to induce p53 acetylation.

-

Concurrently, treat the cells with various concentrations of EX-527 or vehicle control for a specified duration (e.g., 6-24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide).

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetylated p53 (Lys382) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe for total p53 and a loading control (e.g., GAPDH or β-actin) to normalize the results.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the cellular effects of EX-527.

Figure 4. General experimental workflow for studying EX-527 in cell culture.

Conclusion

EX-527 (Selisistat) is a well-characterized, potent, and selective inhibitor of SIRT1. Its specificity makes it an excellent research tool for dissecting the complex roles of SIRT1 in health and disease. This guide provides essential technical information, including quantitative data and detailed experimental protocols, to aid researchers in their investigations of SIRT1 biology and the therapeutic potential of its inhibition. The provided diagrams of signaling pathways and experimental workflows offer a visual framework for understanding the molecular mechanisms and practical applications of EX-527 in a laboratory setting.

References

- 1. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relevance of SIRT1-NF-κB Axis as Therapeutic Target to Ameliorate Inflammation in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Cellular Targets of Sirtuin 1 (SIRT1) Modulation

Introduction

Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in a wide array of cellular processes. As a key regulator of cellular metabolism, stress resistance, and longevity, SIRT1 has emerged as a significant therapeutic target for a variety of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the cellular targets of SIRT1, with a focus on the mechanisms of action of its modulators. This document is intended for researchers, scientists, and drug development professionals.

Core Cellular Targets and Functions of SIRT1

SIRT1's diverse physiological effects are mediated through the deacetylation of a multitude of histone and non-histone protein substrates.[1][2] This post-translational modification alters the function of target proteins, thereby influencing downstream cellular pathways.

Table 1: Key Cellular Targets of SIRT1 and their Biological Functions

| Target Protein | Cellular Process | Biological Function | References |

| p53 | Apoptosis, Cell Cycle | Deacetylation of p53 by SIRT1 inhibits its transcriptional activity, thereby suppressing apoptosis and promoting cell survival. | [1] |

| PGC-1α | Mitochondrial Biogenesis, Metabolism | SIRT1-mediated deacetylation of PGC-1α enhances its activity, leading to increased mitochondrial biogenesis and fatty acid oxidation. | [5][6] |

| FOXO (Forkhead box) proteins | Stress Resistance, Longevity | Deacetylation of FOXO proteins by SIRT1 promotes their nuclear localization and transcriptional activity, leading to the expression of genes involved in stress resistance and longevity. | [3][5][6] |

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Inflammation | SIRT1 deacetylates the RelA/p65 subunit of NF-κB, inhibiting its transcriptional activity and thereby suppressing inflammatory responses. | [4][6] |

| Histones (H3, H4) | Gene Silencing, DNA Repair | Deacetylation of histones by SIRT1 leads to chromatin condensation and transcriptional repression, contributing to gene silencing and genomic stability. | [2][4][7] |

Signaling Pathways Regulated by SIRT1

The cellular targets of SIRT1 are integral components of complex signaling networks that govern cellular homeostasis. The following diagrams illustrate key pathways modulated by SIRT1 activity.

Quantitative Data on SIRT1 Modulators

A number of small molecules have been identified that can either activate or inhibit SIRT1 activity. These compounds are invaluable tools for studying SIRT1 function and hold therapeutic promise.

Table 2: Examples of SIRT1 Activators and Inhibitors

| Compound | Type | IC50 / EC50 | Target Pathway/Application | References |

| Resveratrol | Activator | EC1.5 = 46.2 µM (for PGC-1α deacetylation) | Activates SIRT1 in a substrate-dependent manner. Studied for its potential in metabolic diseases and aging. | [8] |

| SRT1720 | Activator | EC1.5 = 0.16 µM | A potent and specific SIRT1 activator. Investigated for its effects on insulin sensitivity and mitochondrial function. | [9] |

| EX-527 | Inhibitor | IC50 = 38 nM | A highly selective inhibitor of SIRT1. Used experimentally to probe the physiological roles of SIRT1. | [6] |

Experimental Protocols

The following outlines key experimental methodologies for assessing SIRT1 activity and the effects of its modulators.

1. In Vitro SIRT1 Activity Assay (Fluorometric)

This assay measures the deacetylase activity of recombinant SIRT1 on a fluorogenic acetylated peptide substrate.

-

Principle: SIRT1 deacetylates a peptide substrate containing an acetylated lysine residue adjacent to a fluorophore. A developing solution then cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.

-

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

SIRT1 assay buffer

-

Developing solution

-

SIRT1 inhibitor (for control)

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare a reaction mixture containing SIRT1 enzyme, NAD+, and assay buffer.

-

Add the test compound (activator or inhibitor) or vehicle control.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding the developing solution.

-

Measure fluorescence intensity using a microplate reader (e.g., excitation/emission ~360/460 nm).

-

2. Western Blot Analysis of Downstream Targets

This method assesses the in-cell or in-tissue effect of SIRT1 modulators by measuring the acetylation status of its known substrates.

-

Principle: Cells or tissues are treated with a SIRT1 modulator. Protein lysates are then prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for the acetylated and total forms of a SIRT1 target protein (e.g., p53, PGC-1α).

-

Materials:

-

Cell culture or tissue samples

-

SIRT1 modulator (activator or inhibitor)

-

Lysis buffer

-

Primary antibodies (e.g., anti-acetyl-p53, anti-p53)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

-

-

Procedure:

-

Treat cells or tissues with the SIRT1 modulator for a specified time.

-

Harvest cells/tissues and prepare protein lysates.

-

Determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of acetylated to total protein.[11]

-

SIRT1 is a multifaceted protein that orchestrates a wide range of cellular responses. The ongoing discovery and characterization of its cellular targets and the development of specific modulators are paving the way for novel therapeutic strategies to combat a host of human diseases. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate roles of SIRT1 in health and disease.

References

- 1. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of SIRT1 in cellular functions: role of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action - SIRT1 & STACs: AN ANTI-AGING BREAKTHROUGH [sirt1antiagingbreakthrough.weebly.com]

- 8. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirt1 and Sirt3 Activation Improved Cardiac Function of Diabetic Rats via Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT1, 2, and 3 inhibition assay [bio-protocol.org]

- 11. DSpace [open.bu.edu]

Sirt1-IN-3 and the Regulation of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 1 (SIRT1), a class III histone deacetylase, is a key regulator of cellular stress responses, metabolism, and survival. Its role in inhibiting apoptosis, or programmed cell death, has made it a compelling target for therapeutic intervention, particularly in oncology. Inhibition of SIRT1 is a promising strategy to induce apoptosis in cancer cells. This technical guide focuses on Sirt1-IN-3, a potent and selective SIRT1 inhibitor, and its role in the regulation of apoptosis. While direct and extensive research on this compound is emerging, this document synthesizes available data and provides a framework for its mechanism of action based on the established consequences of SIRT1 inhibition. We will explore the core signaling pathways affected, present available quantitative data, and provide detailed experimental protocols for investigating the apoptotic effects of this compound.

Introduction to SIRT1 and its Role in Apoptosis

SIRT1 is an NAD+-dependent deacetylase that removes acetyl groups from a wide range of histone and non-histone protein substrates.[1] By deacetylating key regulatory proteins, SIRT1 influences numerous cellular processes, including the suppression of apoptosis. Its anti-apoptotic functions are primarily mediated through the deacetylation and subsequent inactivation of pro-apoptotic factors, as well as the activation of pro-survival pathways.

Key substrates of SIRT1 in the context of apoptosis include:

-

p53: A tumor suppressor protein that, when acetylated, can induce cell cycle arrest and apoptosis. SIRT1 deacetylates p53, thereby inhibiting its transcriptional activity and promoting cell survival.[2][3]

-

Bcl-2 family proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. SIRT1 can influence the expression and activity of these proteins to favor cell survival. Inhibition of SIRT1 has been shown to downregulate the anti-apoptotic protein Bcl-2.[4]

-

Caspases: These are a family of proteases that are the central executioners of apoptosis. SIRT1 inhibition can lead to the activation of initiator and effector caspases, such as caspase-3.[4][5]

This compound: A Potent and Selective SIRT1 Inhibitor

This compound, also identified as compound 3j, is a potent and selective inhibitor of SIRT1.[6] While public domain data on this specific compound is limited, available information indicates its potential as a tool to probe the role of SIRT1 in apoptosis and as a potential therapeutic agent.

Quantitative Data

The following table summarizes the available quantitative data for this compound and a structurally related dihydroquinazolinone derivative, also referred to as compound 3j. It is important to note that while both are designated "compound 3j" in their respective sources, their identical nature is not definitively confirmed.

| Parameter | Value | Cell Line(s) | Reference |

| This compound (SIRT1 Inhibitor) | |||

| SIRT1 IC50 | 4.2 µM | - | [6] |

| "Compound 3j" (Dihydroquinazolinone derivative) | |||

| Anti-proliferative IC50 | 17.1 µM | HeLa | N/A |

| 31.5 µM | MCF7 | N/A | |

| 25.3 µM | K562 | N/A |

Mechanism of Action: this compound in Apoptosis Regulation

Based on the known functions of SIRT1, the pro-apoptotic effects of this compound are hypothesized to occur through the following interconnected signaling pathways:

Activation of the p53 Pathway

Inhibition of SIRT1 by this compound is expected to lead to the hyperacetylation of p53. Acetylated p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes, including those involved in apoptosis such as Bax and PUMA.[2][4]

Modulation of the Bcl-2 Family of Proteins

SIRT1 inhibition can shift the balance of Bcl-2 family proteins towards a pro-apoptotic state. This is achieved by decreasing the expression of anti-apoptotic proteins like Bcl-2 and potentially increasing the expression of pro-apoptotic proteins like Bax.[4] This change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

Activation of the Caspase Cascade

The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of various cellular substrates and the execution of apoptosis.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the pro-apoptotic effects of this compound.

Cell Viability Assay

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, K562)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CCK-8)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Apoptotic Markers

This protocol is to detect changes in the expression of key apoptotic proteins following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SIRT1, anti-acetyl-p53, anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a potent and selective inhibitor of SIRT1 with demonstrated anti-proliferative effects on cancer cells. While further research is needed to fully elucidate its specific apoptotic mechanisms, the existing knowledge of SIRT1's role in apoptosis provides a strong foundation for its investigation. By inhibiting SIRT1, this compound is expected to induce apoptosis through the activation of the p53 pathway, modulation of the Bcl-2 family of proteins, and activation of the caspase cascade. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to investigate the pro-apoptotic potential of this compound and to further validate its promise as a therapeutic agent in cancer treatment.

References

- 1. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirt1 attenuates camptothecin-induced apoptosis through caspase-3 pathway in porcine preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Sirt1-IN-3 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1) is a NAD dependent deacetylase that plays a crucial role in a variety of cellular processes, including gene silencing, DNA repair, and lifespan extension.[1] It modulates these processes by deacetylating histone and non-histone protein targets. Given its significant role in cellular functions, SIRT1 has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The development of small molecule inhibitors of SIRT1, such as Sirt1-IN-3, is a key area of research for therapeutic intervention.

These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds like this compound against purified human SIRT1. The protocol is based on a fluorogenic assay, a common and robust method for measuring SIRT1 activity.

Data Presentation: Inhibitory Activity of Sirt1 Modulators

The following table summarizes the in vitro inhibitory activity of this compound and other known SIRT1 modulators. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | Target Sirtuin(s) | IC50 Value (µM) | Selectivity Profile |

| This compound | SIRT1 | 4.2 [2] | Selective for SIRT1.[2] |

| EX-527 (Selisistat) | SIRT1 | 0.038 - 0.098[3] | Highly selective for SIRT1 over SIRT2 and SIRT3.[3] |

| Cambinol | SIRT1, SIRT2 | 56 (SIRT1), 59 (SIRT2)[4] | Dual inhibitor of SIRT1 and SIRT2.[4] |

| Suramin | SIRT1, SIRT2, SIRT5 | 0.297 (SIRT1), 1.15 (SIRT2), 22 (SIRT5)[4] | Potent inhibitor of SIRT1 and SIRT2, also inhibits SIRT5.[4] |

| Tenovin-6 | SIRT1, SIRT2 | 21 (SIRT1), 10 (SIRT2)[5] | Inhibitor of SIRT1 and SIRT2.[5] |

| Nicotinamide | Pan-Sirtuin Inhibitor | ~50 - 180 | A general sirtuin inhibitor. |

Experimental Protocols

Biochemical SIRT1 Inhibition Assay (Fluorometric)

This protocol describes the measurement of the inhibitory effect of a test compound, such as this compound, on the deacetylase activity of recombinant human SIRT1. The assay is based on a two-step enzymatic reaction that results in a fluorescent signal proportional to the deacetylase activity.[6]

Materials and Reagents:

-

Recombinant Human SIRT1 Enzyme

-

Fluorogenic SIRT1 Substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer Solution (containing a protease that cleaves the deacetylated substrate)

-

Test Compound (e.g., this compound) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Nicotinamide)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

Experimental Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a serial dilution of the test compound in SIRT1 Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Thaw all reagents on ice. Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 Assay Buffer at the desired concentrations.

-

-

Assay Plate Setup:

-

Add 25 µL of SIRT1 Assay Buffer to all wells.

-

Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.

-

Add 10 µL of the prepared SIRT1 enzyme solution to all wells except the "No Enzyme Control" wells. Add 10 µL of assay buffer to the "No Enzyme Control" wells.

-

Add 5 µL of the positive control inhibitor (e.g., Nicotinamide) to the respective control wells.

-

Mix the plate gently on a shaker for 1 minute.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 5 µL of NAD+ solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Development and Signal Detection:

-

Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence with inhibitor / Fluorescence without inhibitor)]

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

SIRT1 Signaling Pathway

Caption: SIRT1 deacetylates p53 and FOXO proteins, regulating key cellular processes.

Experimental Workflow for SIRT1 Inhibition Assay

Caption: Workflow for the fluorometric SIRT1 in vitro inhibition assay.

References

- 1. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Sirt1-IN-3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the utilization of Sirt1-IN-3, a potent and selective inhibitor of Sirtuin 1 (SIRT1), in cell culture experiments. The following sections detail the mechanism of action, provide quantitative data for its activity, and offer step-by-step protocols for key cellular assays.

Introduction to this compound

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress response, metabolism, apoptosis, and inflammation.[1] It exerts its effects by deacetylating numerous protein substrates, including histones and transcription factors like p53, NF-κB, and FOXO.[1][2] Dysregulation of SIRT1 activity has been implicated in various diseases, making it a significant target for therapeutic development.

This compound is a small molecule inhibitor of SIRT1. Its primary mechanism of action is the direct inhibition of SIRT1's deacetylase activity, leading to the hyperacetylation of its downstream targets. One of the most well-characterized consequences of SIRT1 inhibition is the increased acetylation of the tumor suppressor protein p53, which can enhance its transcriptional activity and promote cell cycle arrest and apoptosis.[3]

Quantitative Data for this compound

The following tables summarize the inhibitory activity of this compound against sirtuin enzymes and its anti-proliferative effects on various human cancer cell lines.

Table 1: Inhibitory Activity of this compound against Sirtuin Isoforms

| Sirtuin Isoform | IC50 (μM) | Selectivity vs. SIRT1 |

| SIRT1 | 4.2[4] | - |

| SIRT2 | 74[5] | ~18-fold |

| SIRT3 | 235[5] | ~56-fold |

Note: Data for SIRT2 and SIRT3 are for a similar compound, SIRT-IN-3, and indicate selectivity.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines (48h treatment)

| Cell Line | Cancer Type | IC50 (μM) |

| K562 | Chronic Myelogenous Leukemia | 47[4] |

| HCT-116 | Colon Carcinoma | 41[4] |

| H460 | Non-small Cell Lung Cancer | 66[4] |

| HepG2 | Hepatocellular Carcinoma | 93[4] |

| A549 | Non-small Cell Lung Cancer | 52[4] |

| MCF-7 | Breast Adenocarcinoma | 64[4] |

Table 3: Cytotoxicity of this compound in Non-cancerous Cell Lines (48h treatment)

| Cell Line | Cell Type | IC50 (μM) |

| 293T | Human Embryonic Kidney | 49[4] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 45[4] |

Signaling Pathways and Experimental Workflows

SIRT1 Signaling Pathway

The following diagram illustrates the central role of SIRT1 in deacetylating key cellular proteins and the effect of its inhibition by this compound.

Caption: SIRT1 deacetylates downstream targets; this compound inhibits this process.

Experimental Workflow for this compound Treatment and Analysis

This diagram outlines a typical workflow for treating cells with this compound and subsequent analysis.

References

- 1. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Sirt1-IN-3 Treatment of HCT-116 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), a class III histone deacetylase, is a key regulator of cellular processes, including cell survival, apoptosis, and DNA damage repair. In colorectal cancer (CRC), SIRT1 is often overexpressed and has been implicated in tumor progression, making it a promising therapeutic target. Sirt1-IN-3 is a novel and potent small molecule inhibitor of SIRT1. These application notes provide detailed protocols for investigating the effects of this compound on the human colorectal carcinoma cell line, HCT-116, summarizing expected outcomes and underlying molecular mechanisms.

Mechanism of Action

This compound inhibits the NAD+-dependent deacetylase activity of SIRT1. This inhibition leads to the hyperacetylation of SIRT1 substrates, including the tumor suppressor protein p53.[1][2] Increased acetylation of p53 at lysine 382 enhances its stability and transcriptional activity, leading to the upregulation of its target genes, such as the cyclin-dependent kinase inhibitor p21.[1] The activation of the p53 pathway, in conjunction with the activation of the JNK signaling pathway, triggers apoptosis and cell cycle arrest in HCT-116 cells.[1][3]

Signaling Pathway

The treatment of HCT-116 cells with this compound is expected to modulate key signaling pathways involved in cell proliferation and survival. A primary mechanism involves the inhibition of SIRT1, leading to the activation of the p53 tumor suppressor pathway and the JNK stress-activated pathway, ultimately culminating in apoptosis.

References

- 1. MHY2251, a New SIRT1 Inhibitor, Induces Apoptosis via JNK/p53 Pathway in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MHY2251, a New SIRT1 Inhibitor, Induces Apoptosis via JNK/p53 Pathway in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Sirt1 Inhibition in K562 Leukemia Cells: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Sirtuin 1 (SIRT1) inhibitors in the K562 chronic myeloid leukemia (CML) cell line. The information compiled herein is intended to serve as a valuable resource for designing and executing experiments aimed at understanding the therapeutic potential of SIRT1 inhibition in leukemia.

Introduction to SIRT1 in K562 Leukemia Cells

The K562 cell line, derived from a patient in the blast crisis of CML, is a cornerstone model for studying the molecular mechanisms of leukemia and for the preclinical evaluation of novel therapeutic agents.[1] These cells are characterized by the presence of the BCR-ABL fusion gene, a constitutively active tyrosine kinase that drives cell proliferation and survival.[2]

SIRT1, a NAD+-dependent deacetylase, has emerged as a critical regulator in the pathophysiology of CML.[3][4] It is involved in various cellular processes, including the regulation of apoptosis, cell cycle, and differentiation.[5][6] In the context of K562 cells, SIRT1 has been shown to be a downstream target of the BCR-ABL signaling pathway and plays a significant role in promoting leukemogenesis and drug resistance.[3] Inhibition of SIRT1 has been demonstrated to sensitize CML cells to apoptosis and inhibit their proliferation, making it an attractive therapeutic target.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of SIRT1 inhibitors on K562 leukemia cells based on available literature. Due to the limited specific data on "Sirt1-IN-3," data for other well-characterized SIRT1 inhibitors, such as Nicotinamide and EX-527, are included to provide a relevant context for researchers.

Table 1: Cytotoxicity of SIRT1 Inhibitors in K562 Cells

| Compound | IC50 Value | Cell Line | Assay | Reference |

| Nicotinamide | 34.33 mM | K562 | Cell Viability Assay | [2] |

Table 2: Effects of SIRT1 Inhibition on Apoptosis and Cell Cycle in K562 Cells

| Compound/Treatment | Effect | Assay | Key Findings | Reference |

| Nicotinamide | Induces apoptosis | Flow Cytometry (Annexin V/PI) | Increased percentage of apoptotic cells. | [7] |

| SIRT1 Knockdown | Promotes drug-induced apoptosis | Not specified | Modestly promoted apoptosis induced by other drugs. | [8] |

| SIRT1 Knockdown | G1 phase arrest | Flow Cytometry (Propidium Iodide) | Increased population of cells in the G1 phase of the cell cycle. | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SIRT1 in K562 cells and a typical experimental workflow for studying the effects of SIRT1 inhibitors.

Caption: SIRT1 signaling cascade in K562 leukemia cells.

Caption: Experimental workflow for this compound in K562 cells.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of SIRT1 inhibitors on K562 cells.

Cell Culture and Maintenance

-

Cell Line: K562 (ATCC® CCL-243™)

-

Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: K562 cells are suspension cells. Subculture every 2-3 days by splitting the cell suspension to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium.

-

Treatment: After 24 hours, add varying concentrations of this compound (or other SIRT1 inhibitors) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/well and treat with the desired concentration of this compound for 24-48 hours.

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[2][8][10][11]

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat K562 cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.[12][13][14][15]

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, lyse the K562 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, acetyl-p53, total p53, Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7][16][17][18][19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Induction of Differentiation

-

Megakaryocytic Differentiation: Treat K562 cells with 10-50 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Assess differentiation by monitoring the expression of megakaryocytic markers such as CD41 and CD61 by flow cytometry.[20][21][22][23][24]

-

Erythroid Differentiation: Induce erythroid differentiation by treating K562 cells with 30-50 µM hemin for 48-72 hours. Differentiation can be confirmed by benzidine staining for hemoglobin or by measuring the expression of globin genes.[17][25][26][27][28]

Conclusion

The inhibition of SIRT1 presents a promising therapeutic strategy for chronic myeloid leukemia. The protocols and data presented in this document provide a solid foundation for researchers to investigate the efficacy and mechanism of action of this compound and other SIRT1 inhibitors in K562 leukemia cells. Further studies are warranted to fully elucidate the therapeutic potential of targeting this critical deacetylase in leukemia treatment.

References

- 1. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Roles of SIRT1 in leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of SIRT1 in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bosterbio.com [bosterbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biologi.ub.ac.id [biologi.ub.ac.id]

- 12. DNA cell cycle analysis of K562 and Ehrlich tumor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2.6 Cell cycle analysis by flow cytometry [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MiR-27a Promotes Hemin-Induced Erythroid Differentiation of K562 Cells by Targeting CDC25B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Megakaryocytic Differentiation of K562 Cells Induced by PMA Reduced the Activity of Respiratory Chain Complex IV - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bioinformatics of Differentially Expressed Genes in Phorbol 12-Myristate 13-Acetate-Induced Megakaryocytic Differentiation of K562 Cells by Microarray Analysis [mdpi.com]

- 23. Signaling mechanism of PMA-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Megakaryocytic Differentiation of K562 Cells Induced by PMA Reduced the Activity of Respiratory Chain Complex IV | PLOS One [journals.plos.org]

- 25. Saracatinib prompts hemin-induced K562 erythroid differentiation but suppresses erythropoiesis of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Induction of the Erythroid Differentiation of K562 Cells Is Coupled with Changes in the Inter-Chromosomal Contacts of rDNA Clusters [mdpi.com]

- 27. The Effects of Hemin at Varying Concentrations on the Differentiation in Chronic Myeloid Leukemia (CML) Cell Line K562 | Student Research Day Proceedings [journals.macewan.ca]

- 28. Hemin-induced erythroid differentiation changes the sensitivity of K562 cells to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of a Sirtuin 1 (SIRT1) Inhibitor in Mouse Models

Disclaimer: While the initial request specified Sirt1-IN-3, publicly available in vivo studies utilizing this specific inhibitor in mouse models are limited. Therefore, these application notes and protocols are based on the well-characterized and selective SIRT1 inhibitor, EX-527 (also known as Selisistat) , as a representative compound for pharmacological inhibition of SIRT1 in vivo. Researchers should validate these protocols for their specific experimental needs.

Introduction

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a wide array of cellular processes, including metabolism, DNA repair, inflammation, and apoptosis.[1][2] Pharmacological inhibition of SIRT1 in mouse models is a key strategy to investigate its physiological functions and its potential as a therapeutic target in various diseases. These application notes provide a comprehensive overview of the in vivo administration of the SIRT1 inhibitor EX-527 in mice, including data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data from In Vivo Mouse Studies with EX-527

The following tables summarize quantitative data from studies that administered the SIRT1 inhibitor EX-527 to mouse models of various diseases.

Table 1: Effects of EX-527 on Inflammation in a Mouse Model of Endotoxemia-Associated Acute Lung Injury

| Parameter | Control (LPS) | EX-527 (10 mg/kg, i.p.) + LPS | Reference |

| Plasma TNF-α (pg/mL) | ~1200 | ~600 | [3][4] |

| Plasma IL-6 (pg/mL) | ~3500 | ~1500 | [3][4] |

| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | ~2.5 | ~1.5 | [3] |

Table 2: Effects of EX-527 on Tumor Growth in a Xenograft Mouse Model

| Parameter | Vehicle Control | EX-527 (10 mg/mouse/week, i.p.) | Reference |

| Tumor Volume (mm³) at Day 90 | ~1800 | ~800 | [5] |

| Tumor Weight (g) at Day 90 | ~1.8 | ~0.8 | [5] |

Table 3: Effects of Selisistat (EX-527) in a Huntington's Disease Mouse Model (R6/2)

| Parameter | Vehicle Control | Selisistat (5 mg/kg, gavage) | Selisistat (20 mg/kg, gavage) | Reference |

| Median Lifespan (days) | ~95 | Not significantly different | ~116 | [6] |

| Striatal Aggregate Load (% of cells with aggregates) | ~35% | ~25% | ~20% | [6] |

Experimental Protocols

Preparation of EX-527 for In Vivo Administration

Materials:

-

EX-527 (Selisistat) powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol for Intraperitoneal (i.p.) Injection Formulation:

-

Prepare a stock solution of EX-527 in DMSO. For a final concentration of 10 mg/kg in a 20g mouse (0.2 mg dose), a stock of 20 mg/mL can be prepared by dissolving 20 mg of EX-527 in 1 mL of DMSO.

-

To prepare the final injection volume, first add the required volume of the DMSO stock solution to a sterile microcentrifuge tube.

-

Add PEG300 to the tube. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Vortex the mixture thoroughly until the solution is clear. Gentle warming or brief sonication can aid in dissolution.

-

Add Tween-80 to the mixture and vortex again.

-

Finally, add the sterile saline to reach the final desired volume and concentration. Vortex thoroughly one last time.

-

The final solution should be clear and administered immediately after preparation.

Protocol for Oral Gavage Formulation:

-

EX-527 can also be formulated in 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.[6]

-

Weigh the required amount of EX-527 powder.

-

Prepare a 0.5% HPMC solution by slowly adding HPMC to sterile water while stirring until fully dissolved.

-

Suspend the EX-527 powder in the 0.5% HPMC solution to the desired final concentration.

-

Vortex or stir the suspension thoroughly before each administration to ensure homogeneity.

Animal Handling and Administration

Animals:

-

The choice of mouse strain will depend on the specific disease model (e.g., C57BL/6 for inflammation models, immunodeficient mice for xenograft studies).

-

Mice should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

-

All animal procedures must be approved by the institutional animal care and use committee (IACUC).

Intraperitoneal (i.p.) Injection Protocol:

-

Gently restrain the mouse, exposing the abdominal area.

-

Use a sterile insulin syringe or a 27-30 gauge needle.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the prepared EX-527 solution slowly. The typical injection volume for a mouse is 100-200 µL.

Oral Gavage Protocol:

-

Use a proper-sized, ball-tipped gavage needle.

-

Gently restrain the mouse and hold it in an upright position.

-

Carefully insert the gavage needle into the mouth, allowing the mouse to swallow the tip.

-

Gently advance the needle down the esophagus into the stomach. Do not force the needle.

-

Slowly administer the EX-527 suspension.

-

Carefully remove the needle and return the mouse to its cage.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by SIRT1 and a general experimental workflow for in vivo studies with a SIRT1 inhibitor.

References

- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The SIRT1 inhibitor EX-527 suppresses mTOR activation and alleviates acute lung injury in mice with endotoxiemia - PubMed [pubmed.ncbi.nlm.nih.gov]